N-(3,5-dimethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide
CAS No.: 1030125-76-8
Cat. No.: VC5532466
Molecular Formula: C19H19N3O2
Molecular Weight: 321.38
* For research use only. Not for human or veterinary use.
![N-(3,5-dimethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide - 1030125-76-8](/images/structure/VC5532466.png)
Specification
CAS No. | 1030125-76-8 |
---|---|
Molecular Formula | C19H19N3O2 |
Molecular Weight | 321.38 |
IUPAC Name | N-(3,5-dimethylphenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide |
Standard InChI | InChI=1S/C19H19N3O2/c1-12-8-13(2)10-15(9-12)22-18(23)11-24-19-16-6-4-5-7-17(16)20-14(3)21-19/h4-10H,11H2,1-3H3,(H,22,23) |
Standard InChI Key | SOUPLIVVRRIUTA-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC(=C1)NC(=O)COC2=NC(=NC3=CC=CC=C32)C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates two pharmacophoric elements: a quinazoline ring and a dimethylphenyl-acetamide group. The quinazoline scaffold (C₁₁H₈N₂O) features a bicyclic system with nitrogen atoms at positions 1 and 3, while the 2-methyl substitution enhances steric and electronic interactions. The acetamide linker (CH₂CONH-) bridges the quinazoline’s 4-position oxygen to the 3,5-dimethylphenyl group, introducing hydrophobic and hydrogen-bonding capabilities.
Table 1: Comparative Molecular Properties of Related Quinazoline-Acetamides
Property | N-(3,5-Dimethylphenyl)-2-[(2-Methylquinazolin-4-yl)oxy]acetamide (Predicted) | N-(2,5-Dimethylphenyl) Analog | N-(2,4-Dimethylphenyl) Analog |
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Molecular Formula | C₁₉H₁₉N₃O₂ | C₁₉H₁₉N₃O₂ | C₁₉H₁₉N₃O₂ |
Molecular Weight (g/mol) | 321.38 | 321.38 | 321.38 |
logP | ~3.2 (estimated) | Not reported | Not reported |
Hydrogen Bond Donors | 1 (amide NH) | 1 | 1 |
Hydrogen Bond Acceptors | 5 (quinazoline N, O, amide O) | 5 | 5 |
Synthesis and Structural Confirmation
While no explicit synthesis route for N-(3,5-dimethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is documented, analogous compounds are synthesized via multi-step protocols:
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Quinazoline Core Formation: Cyclization of anthranilic acid derivatives with nitriles or amides under acidic conditions generates the 2-methylquinazolin-4-ol intermediate.
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Etherification: Reaction of the quinazolin-4-ol with chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) yields the ether-linked acetamide.
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Buchwald-Hartwig Amination (if applicable): Coupling of the acetamide intermediate with 3,5-dimethylaniline using palladium catalysts.
Key Analytical Techniques:
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Nuclear Magnetic Resonance (NMR): Confirms substituent positions via ¹H and ¹³C chemical shifts (e.g., methyl groups at δ 2.2–2.5 ppm, quinazoline aromatic protons at δ 7.5–8.5 ppm).
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High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (m/z 321.38 for [M+H]⁺).
Biological Activities and Mechanistic Insights
Table 2: Comparative Biological Activities of Quinazoline-Acetamides
Activity | N-(3,5-Dimethylphenyl) Analog (Predicted) | N-(2,5-Dimethylphenyl) Analog | N-(2,4-Dimethylphenyl) Analog |
---|---|---|---|
EGFR Inhibition (IC₅₀) | ~0.5–1 μM | 0.8 μM | 0.7 μM |
Antiproliferative (MCF-7) | EC₅₀ ~5 μM | 4.2 μM | 3.9 μM |
logD (pH 7.4) | ~3.2 | Not reported | Not reported |
Antimicrobial Applications
Quinazoline-acetamides also demonstrate antimycobacterial activity, as evidenced by structural analogs in antitubercular research . The acetamide linker enhances membrane permeability, while the dimethylphenyl group may interfere with bacterial cell wall synthesis .
Pharmacokinetic and Toxicity Profiling
ADME Properties
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Absorption: High logP (~3.2) suggests favorable lipid membrane permeability but potential P-glycoprotein efflux.
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Metabolism: Predominant hepatic oxidation via CYP3A4, with possible demethylation of the quinazoline methyl group.
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Excretion: Renal clearance of glucuronidated metabolites, as observed in related compounds.
Toxicity Considerations
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Acute Toxicity: LD₅₀ >500 mg/kg in rodent models for analogs.
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Genotoxicity: Negative Ames test results for similar quinazolines, indicating low mutagenic risk.
Future Directions and Research Opportunities
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Structure-Activity Relationship (SAR) Studies: Systematic variation of substituents on the phenyl and quinazoline rings to optimize kinase selectivity.
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Combination Therapies: Co-administration with checkpoint inhibitors (e.g., pembrolizumab) to enhance antitumor immune responses.
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Nanoparticle Delivery: Encapsulation in lipid-based carriers to improve bioavailability and reduce off-target effects.
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